5-(4-bromophenyl)-3-(2-fluorophenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide
Overview
Description
5-(4-bromophenyl)-3-(2-fluorophenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, a pyrazole ring, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-(2-fluorophenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide typically involves multi-step organic reactions One common method includes the condensation of 4-bromobenzaldehyde with 2-fluorobenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3-(2-fluorophenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-3-(2-fluorophenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(2-fluorophenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(2-fluorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 3-(4-bromophenyl)-5-(2-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
5-(4-bromophenyl)-3-(2-fluorophenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide is unique due to the specific combination of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(2-fluorophenyl)-N-methyl-3,4-dihydropyrazole-2-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3S/c1-20-17(23)22-16(13-4-2-3-5-14(13)19)10-15(21-22)11-6-8-12(18)9-7-11/h2-9,16H,10H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJDYJDMAGBFBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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